molecular formula C5H6N2O B057635 3-Amino-2-hydroxypyridine CAS No. 33630-99-8

3-Amino-2-hydroxypyridine

Cat. No.: B057635
CAS No.: 33630-99-8
M. Wt: 110.11 g/mol
InChI Key: VTSFNCCQCOEPKF-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 279497. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chromogenic Reagent for Osmium Determination : 2-Amino-3-hydroxypyridine forms colored complexes with osmium, which led to a selective and sensitive spectrophotometric method for determining osmium, even in the presence of other metal ions (Mehta, Garg, & Singh, 1976).

  • Mixed-Ligand Metal Complexes : This compound has been used in the synthesis of mixed-ligand metal complexes with iron, cobalt, and nickel, along with nitrogen donors, potentially influencing its biological activity (Prakash & Sindhu, 1998).

  • Safety in Cosmetics : It is safe for use in oxidative hair dye formulations, as determined by the Expert Panel for Cosmetic Ingredient Safety (Burnett et al., 2020).

  • Synthesis of Polysubstituted 3-Hydroxypyridines : An efficient method involving Pd(0)-catalyzed cyclizations and cross-coupling reactions was developed to synthesize diverse polysubstituted 3-hydroxypyridines (Ito, Doi, & Tsukamoto, 2023).

  • Synthesis of 2-Aminohydroxypyridines : Research on the synthesis of various isomers of 2-aminohydroxypyridines, including 2-amino-3-hydroxypyridine, has been reported, which is significant for understanding the metabolism of related compounds (Bray, Neale, & Thorpe, 1950).

  • Tyrosinase Inhibition : Alkyl substitution at position 2 in the aromatic ring of 3-hydroxypyridine-4-ones, which includes 3-amino-2-hydroxypyridine, can minimize interaction with tyrosinase, a key enzyme in melanin synthesis, without affecting its affinity for iron(III) (Hider & Lerch, 1989).

Safety and Hazards

3-Amino-2-hydroxypyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

3-Amino-2-hydroxypyridine has been used as a bifunctional additive for stable and high-efficiency tin–lead perovskite solar cells . This suggests potential future applications in the field of renewable energy.

Mechanism of Action

Target of Action

The primary target of 3-Amino-2-hydroxypyridine (AHPD) is the tin-lead (Sn-Pb) mixed perovskite used in solar cells . This compound plays a crucial role in improving the performance of these solar cells .

Mode of Action

AHPD, which contains a pyridine nitrogen and an –NH2 group in the molecule, acts as a bidentate anchoring additive in the FA0.7MA0.3Pb0.5Sn0.5I3 precursor solution to improve device performance . The incorporation of AHPD into the precursor solution effectively suppresses the oxidation of Sn2+ and thus the p-doping level defects . Furthermore, the pyridine nitrogen and the enamine-like –NH2 could retard the nucleation and crystallization rate by forming a coordinating interaction with PbI2/SnI2 .

Biochemical Pathways

The introduction of AHPD leads to the formation of compact large-grained films and improves the carrier transport by passivation of the grain boundaries . This results in an increase in the power conversion efficiency (PCE) of the solar cells .

Result of Action

The result of AHPD’s action is a significant improvement in the performance of tin-lead mixed perovskite solar cells. Compared with the control device, an optimized device incorporating 2 mol% AHPD exhibited a PCE of 19.18% for narrow band gap perovskite solar cells, an increase of nearly 22%, with a high level of reproducibility .

Action Environment

The action of AHPD is influenced by the environmental conditions within the solar cell. The stability and efficacy of AHPD in suppressing Sn2+ oxidation and retarding the nucleation and crystallization rate are crucial for the overall performance of the solar cell

Properties

IUPAC Name

3-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSFNCCQCOEPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187317
Record name 3-Amino-2-pyridinol
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33630-99-8
Record name 3-Amino-2(1H)-pyridinone
Source CAS Common Chemistry
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Record name 3-Amino-2-pyridinol
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Record name 33630-99-8
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Record name 3-Amino-2-pyridinol
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Record name 3-Amino-2-pyridinol
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Record name 3-AMINO-2-PYRIDINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions 3-amino-2-hydroxypyridine participates in according to the provided research?

A1: this compound acts as a versatile building block in organic synthesis. [, ]

  • Cyclocondensation and Elimination Reactions: It reacts with various π-acceptors like tetrachlorobenzoquinones and dicyanomethylene compounds. These reactions lead to the formation of diverse heterocyclic compounds such as pyridoxazines, benzoxa(thia)azines, and benzoxa(thia)azepines. []
  • Ligand in meta-C-H Arylation: When a mono-protected derivative of this compound is used as a ligand in palladium-catalyzed reactions, it facilitates the meta-C-H arylation of phenylacetic acids. Notably, this reaction utilizes 2-carbomethoxynorbornene (NBE-CO2Me) as a transient mediator and works efficiently with a variety of substrates including mandelic acid and phenylglycine. []

Q2: How does the structure of this compound make it suitable for its role as a ligand in meta-C-H functionalization reactions?

A2: While the provided research doesn't delve into the specific mechanistic details of ligand-metal interaction, it highlights the importance of both the modified norbornene and the mono-protected this compound ligand in these meta-C-H functionalization reactions. [] The presence of both the amino and hydroxyl groups in this compound allows it to potentially act as a bidentate ligand, coordinating to the metal center (likely palladium in this case). This coordination could play a crucial role in controlling the reactivity and selectivity of the palladium catalyst, ultimately enabling the challenging meta-C-H functionalization. Further research would be needed to fully elucidate the coordination mode and the impact of this specific ligand structure on the reaction mechanism.

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